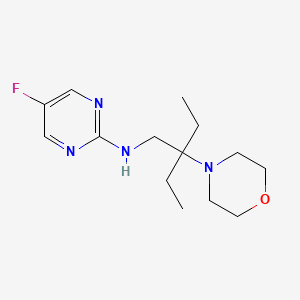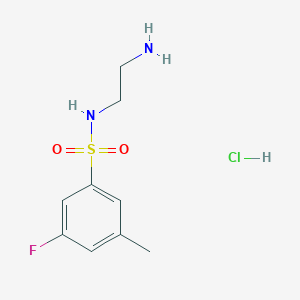
N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride, also known as AEMPS, is a sulfonamide derivative that has gained interest in the scientific community due to its potential applications in the field of medicine. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride in lab experiments is its relative ease of synthesis, as well as its low cost. However, one limitation is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations.
Future Directions
There are several potential future directions for research on N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride, including further investigation of its antitumor and anti-Alzheimer's disease properties, as well as its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound, as well as to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride can be achieved through the reaction of 2-methylpentan-1-amine with chlorosulfonic acid, followed by the addition of ethylenediamine. The resulting product is then treated with hydrochloric acid to yield this compound hydrochloride.
Scientific Research Applications
N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride has been studied for its potential use as an antitumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
N-(2-aminoethyl)-2-methylpentane-1-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2S.ClH/c1-3-4-8(2)7-13(11,12)10-6-5-9;/h8,10H,3-7,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBKAJYRHXONOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CS(=O)(=O)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640181.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)

![3,5-dimethyl-N-[[4-(methylsulfonylmethyl)phenyl]methyl]cyclohexan-1-amine](/img/structure/B7640192.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[(3,5-dimethylcyclohexyl)amino]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B7640199.png)
![3-Methyl-3-[(2-methylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7640223.png)
![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)
![3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)

![2-cyclobutyloxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7640273.png)